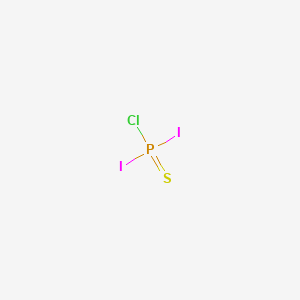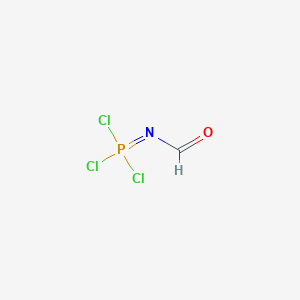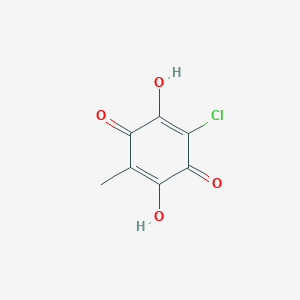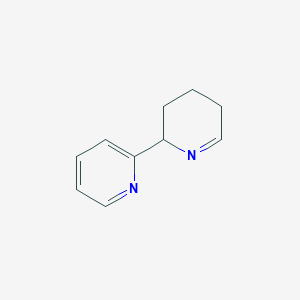![molecular formula C19H36ClNO4 B14510402 7-[1-(3-Hydroxyoctyl)-3-oxopyrrolidin-2-yl]heptanoic acid;hydrochloride CAS No. 62749-24-0](/img/structure/B14510402.png)
7-[1-(3-Hydroxyoctyl)-3-oxopyrrolidin-2-yl]heptanoic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[1-(3-Hydroxyoctyl)-3-oxopyrrolidin-2-yl]heptanoic acid;hydrochloride is a synthetic organic compound known for its unique structure and properties It is a derivative of pyrrolidine and is characterized by the presence of a hydroxyoctyl group and a heptanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-[1-(3-Hydroxyoctyl)-3-oxopyrrolidin-2-yl]heptanoic acid;hydrochloride typically involves the alkylation of enolate ionsThe reaction conditions often include the use of a strong base, such as sodium hydride, and an appropriate solvent, such as tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps, such as recrystallization and chromatography, are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
7-[1-(3-Hydroxyoctyl)-3-oxopyrrolidin-2-yl]heptanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a carboxylic acid, while reduction of the ketone group can produce an alcohol.
Aplicaciones Científicas De Investigación
7-[1-(3-Hydroxyoctyl)-3-oxopyrrolidin-2-yl]heptanoic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural similarity to certain neurotransmitters makes it useful in studying receptor interactions and signaling pathways.
Mecanismo De Acción
The mechanism of action of 7-[1-(3-Hydroxyoctyl)-3-oxopyrrolidin-2-yl]heptanoic acid;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The hydroxyoctyl group and the pyrrolidine ring play crucial roles in binding to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context .
Comparación Con Compuestos Similares
Similar Compounds
- 7-[2-(3-Hydroxyoctyl)-5-oxopyrrolidin-1-yl]heptanoic acid
- Methyl 7-[1-(3-hydroxyoctyl)-3-oxopyrrolidin-2-yl]heptanoate
Uniqueness
Compared to similar compounds, 7-[1-(3-Hydroxyoctyl)-3-oxopyrrolidin-2-yl]heptanoic acid;hydrochloride stands out due to its specific substitution pattern and the presence of the hydrochloride salt. These features can influence its solubility, stability, and reactivity, making it a valuable compound for various applications .
Propiedades
Número CAS |
62749-24-0 |
|---|---|
Fórmula molecular |
C19H36ClNO4 |
Peso molecular |
377.9 g/mol |
Nombre IUPAC |
7-[1-(3-hydroxyoctyl)-3-oxopyrrolidin-2-yl]heptanoic acid;hydrochloride |
InChI |
InChI=1S/C19H35NO4.ClH/c1-2-3-6-9-16(21)12-14-20-15-13-18(22)17(20)10-7-4-5-8-11-19(23)24;/h16-17,21H,2-15H2,1H3,(H,23,24);1H |
Clave InChI |
DSXQUPOSOMNQED-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(CCN1CCC(=O)C1CCCCCCC(=O)O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![8-Methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-5-one;trihydrate](/img/structure/B14510351.png)


![3,8,9-Trioxabicyclo[4.2.1]nonane](/img/structure/B14510373.png)
![(E)-N-(4-Butoxyphenyl)-1-[4-(pentyloxy)naphthalen-1-yl]methanimine](/img/structure/B14510378.png)





